molecular formula C10H21O5P B14584585 Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate CAS No. 61388-22-5

Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate

Cat. No.: B14584585
CAS No.: 61388-22-5
M. Wt: 252.24 g/mol
InChI Key: QEJSDYRKPLBAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a unique structure with a phosphoryl group, making it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate typically involves the esterification of propanoic acid with an alcohol in the presence of a phosphorylating agent. Common reagents include propanol, methyl propanol, and phosphoryl chloride. The reaction is usually carried out under reflux conditions with a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the careful control of temperature, pressure, and reaction time to ensure the complete conversion of reactants to the desired ester. Purification steps such as distillation and crystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include propanoic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The phosphoryl group plays a crucial role in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction environment, and can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate is unique due to the presence of the phosphoryl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where such functionality is required .

Properties

CAS No.

61388-22-5

Molecular Formula

C10H21O5P

Molecular Weight

252.24 g/mol

IUPAC Name

propyl 3-[methyl(propoxy)phosphoryl]oxypropanoate

InChI

InChI=1S/C10H21O5P/c1-4-7-13-10(11)6-9-15-16(3,12)14-8-5-2/h4-9H2,1-3H3

InChI Key

QEJSDYRKPLBAGQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CCOP(=O)(C)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.